Benzoic acid;2,2-dibromopropan-1-ol
Description
Benzoic acid (C₇H₆O₂) is a simple aromatic carboxylic acid widely used as a preservative in food, pharmaceuticals, and cosmetics due to its antimicrobial properties . Its structure consists of a benzene ring substituted with a carboxylic acid group. 2,2-Dibromopropan-1-ol (C₃H₆Br₂O) is a brominated primary alcohol with two bromine atoms at the second carbon of the propanol chain. This article focuses on comparing its individual components with structurally or functionally related compounds.
Properties
CAS No. |
59992-06-2 |
|---|---|
Molecular Formula |
C10H12Br2O3 |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
benzoic acid;2,2-dibromopropan-1-ol |
InChI |
InChI=1S/C7H6O2.C3H6Br2O/c8-7(9)6-4-2-1-3-5-6;1-3(4,5)2-6/h1-5H,(H,8,9);6H,2H2,1H3 |
InChI Key |
LHHKJDLKPNRPQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(Br)Br.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2,2-dibromopropan-1-ol can be achieved through a multi-step process. One common method involves the bromination of propan-1-ol to form 2,2-dibromopropan-1-ol, followed by the esterification with benzoic acid. The reaction conditions typically involve the use of bromine and a catalyst for the bromination step, and an acid catalyst for the esterification step .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2,2-dibromopropan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atoms can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzoic acid derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Benzoic acid;2,2-dibromopropan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid;2,2-dibromopropan-1-ol involves its interaction with biological molecules. The bromine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzoic acid moiety can interact with cellular membranes and disrupt their function .
Comparison with Similar Compounds
Key Research Findings
- Substituent Effects : The position of substituents on benzoic acid derivatives significantly impacts biosensor recognition. Para-substituted derivatives (e.g., pABA) exhibit stronger responses than ortho or meta analogues .
- Thermal Stability : Metal complexes of benzoic acid derivatives (e.g., lanthanides) show higher thermal stability compared to aliphatic brominated alcohols, which may decompose under high temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
